Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2
Description
Adipokinetic hormone (AKH) is a neuropeptide belonging to the AKH/red pigment-concentrating hormone (RPCH) family, characterized by N-terminal pyroglutamate (Pyr) and C-terminal amidation. The nonapeptide Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂ (Manse-AKH or Bommo-AKH1) is conserved across several lepidopteran species, including Manduca sexta (tobacco hornworm), Bombyx mori (silkworm), Heliothis zea (corn earworm), and Apis mellifera ligustica (honeybee). AKH is synthesized in the corpora cardiaca and regulates energy homeostasis by mobilizing lipids and carbohydrates during energetically demanding activities like flight .
In Manduca sexta, AKH stimulates the hydrolysis of fat body triacylglycerols (TAGs) into sn-1,2-diacylglycerols (DAGs), which are transported via lipophorins . In Bombyx mori larvae, AKH primarily regulates carbohydrate metabolism, while in adults, it shifts to lipid mobilization . Heliothis zea AKH exhibits dual hypertrehalosemic (carbohydrate-mobilizing) and adipokinetic (lipid-mobilizing) activities .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRLBCPURJXBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc-Based Synthesis
The Fmoc strategy, widely adopted due to its compatibility with acid-sensitive residues, involves iterative deprotection of the Fmoc group using piperidine. For AKH synthesis, researchers have employed automated synthesizers such as the Applied Biosystems 430A and Perceptive Biosystems 9050 Pepsynthesizer Plus. The sequence Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂ is assembled starting from the C-terminal glycine residue pre-loaded on a Wang resin. Serine residues, prone to side reactions, require orthogonal protecting groups like trityl (Trt) to prevent undesired branching.
Boc-Based Synthesis
The Boc method, utilizing trifluoroacetic acid (TFA) for deprotection, is less common for AKH but offers advantages in synthesizing complex tertiary structures. A study on locust AKH demonstrated successful synthesis using Boc chemistry on a benzhydrylamine resin, followed by hydrogen fluoride (HF) cleavage to yield the free peptide. However, the harsh cleavage conditions limit its applicability to peptides without acid-labile residues.
Table 1: Key Parameters for SPPS of AKH
Purification and Characterization
Crude AKH undergoes purification via reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA) effectively separates the target peptide from truncations and deletion sequences. Mass spectrometry (MS) confirms molecular weight, with electrospray ionization (ESI) typically showing a predominant ion at m/z 1008.1 ([M+H]⁺). Nuclear magnetic resonance (NMR) further verifies structural integrity, particularly for distinguishing isobaric residues like Thr and Ser.
Table 2: Physicochemical Properties of AKH
| Property | Value | Source |
|---|---|---|
| CAS Number | 99886-31-4 | |
| Molecular Formula | C₄₇H₆₅N₁₁O₁₄ | |
| Molecular Weight | 1008.1 g/mol | |
| Solubility | Soluble in DMSO, acetone | |
| Storage Conditions | -20°C, lyophilized | |
| Purity (HPLC) | ≥95% |
Bioactivity Validation
Synthetic AKH must replicate the lipid-mobilizing activity of endogenous hormone. In Manduca sexta, AKH stimulates the synthesis of 1,2-diacyl-sn-glycerols in the fat body at concentrations as low as 10⁻⁹ M. Bioassays involve injecting synthetic AKH into insects and measuring hemolymph lipid levels via gas chromatography. Dose-response curves typically show EC₅₀ values of 2–5 nM, confirming potency comparable to native peptide.
Challenges in Synthesis
The AKH sequence presents unique challenges:
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Multiple Serine Residues : The consecutive Ser-Ser motif at positions 6–7 increases the risk of aspartimide formation, necessitating low-temperature coupling (0–4°C) and the use of coupling agents like HATU.
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Tryptophan Oxidation : The indole ring of Trp⁸ is susceptible to oxidation during cleavage. Adding scavengers like ethanedithiol (EDT) to the TFA cocktail mitigates this.
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N-Terminal Pyroglutamate : The pyroglutamate (Pyr) residue at the N-terminus requires on-resin cyclization using trimethylsilyl chloride (TMSCl) before cleavage.
Applications in Research
Prepared AKH has been pivotal in studies on:
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Energy Homeostasis : AKH injections in Bombyx mori elevate hemolymph carbohydrates and lipids, confirming its role in starvation responses.
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Gustatory Modulation : Topical application in honey bees alters sucrose responsiveness, linking AKH to foraging behavior.
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Neuromodulation : Manduca sexta AKH enhances motor neuron activity, suggesting multifunctional roles beyond metabolism .
Chemical Reactions Analysis
Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
Energy Mobilization
AKH is primarily responsible for mobilizing energy stores in insects. It stimulates the release of lipids and carbohydrates into the hemolymph, facilitating energy availability during critical life stages such as development, reproduction, and stress responses.
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Case Study: Manduca sexta
Research indicates that AKH enhances lipid metabolism in adult Manduca sexta by promoting the breakdown of triacylglycerols into diacylglycerols and free fatty acids, which are then utilized for energy production. In larvae, AKH influences carbohydrate metabolism, ensuring adequate energy supply during growth phases . - Table 1: Effects of AKH on Energy Mobilization
| Insect Species | Effect on Lipid Levels | Effect on Carbohydrate Levels |
|---|---|---|
| Manduca sexta | Increased | Regulated |
| Bombyx mori | Significant increase | Maintained |
| Heliothis zea | Moderate increase | Variable |
Regulation of Feeding Behavior
AKH has been shown to influence feeding behavior in various insect species. By modulating hunger signals, it affects how often and how much insects feed.
- Case Study: Drosophila melanogaster
Studies demonstrate that AKH signaling is linked to increased feeding frequency under starvation conditions. Knockdown of AKH receptors resulted in altered feeding patterns, indicating its role in appetite regulation .
Reproductive Functions
The hormone also plays a critical role in reproductive physiology by regulating lipid metabolism necessary for oocyte development.
- Case Study: Nilaparvata lugens
Research highlighted that AKH signaling impacts vitellogenesis, with knockdown of the AKH receptor leading to delayed oocyte maturation and reduced fecundity. This suggests that AKH is vital for reproductive success through its influence on energy allocation towards reproduction .
Stress Response
AKH acts as a master regulator during stress conditions, facilitating rapid mobilization of energy reserves.
- Case Study: Drosophila melanogaster
In response to oxidative stress, AKH signaling was found to enhance lipid mobilization and provide necessary energy substrates for survival . This adaptive mechanism underscores the importance of AKH in maintaining homeostasis during challenging environmental conditions.
Potential Biotechnological Applications
Given its pivotal role in energy metabolism and stress response, AKH presents potential applications in biotechnology and agriculture.
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Insect Pest Management
Manipulating AKH pathways could lead to new strategies for controlling pest populations by disrupting their energy balance and reproductive capabilities. -
Aquaculture
Understanding AKH functions may contribute to developing nutritional strategies that enhance growth and reproduction in aquaculture species through targeted hormonal regulation.
Mechanism of Action
The mechanism of action of Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 involves binding to specific receptors on the fat body cells of insects. This binding triggers a signaling cascade that activates enzymes responsible for the synthesis of 1,2-diacyl-sn-glycerols. These diacylglycerols are then released into the hemolymph, providing energy for various physiological processes . The molecular targets include G-protein coupled receptors and downstream signaling pathways involving protein kinase A (PKA) .
Comparison with Similar Compounds
Comparison with Similar AKH/RPCH Family Peptides
Structural Variations
While the core sequence Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂ is conserved in M. sexta, B. mori, H. zea, and A. mellifera, other insects show distinct structural modifications that influence receptor binding and function:
Functional Implications :
- The Ser-Ser motif at positions 6–7 in lepidopteran AKH is critical for lipid mobilization in M. sexta .
- H. zea AKH’s dual functionality may arise from receptor promiscuity or tissue-specific signaling pathways .
- Substitutions like Pro⁶ in T. atratus reduce lipid-mobilizing activity, favoring carbohydrate metabolism .
Receptor Specificity and Signaling
AKH functions via G protein-coupled receptors (GPCRs). Despite sequence conservation in the hormone, receptor (AKHR) divergence explains species-specific responses:
Key Findings :
- B. mori AKHR’s lower affinity for its native AKH suggests evolutionary adaptation to alternative ligands or compensatory pathways .
- H. zea AKHR activation by both AKH and HrTH explains its dual metabolic roles .
- M. sexta AKHR’s high sensitivity correlates with rapid lipid mobilization during flight .
Functional Divergence
Mechanistic Insights :
- M. sexta AKH increases fat body lipase activity by 280% within 60 minutes, exclusively producing DAGs .
- B. mori AKH’s weak lipid mobilization in adults contrasts with its strong larval glycogen phosphorylase activation .
- H. zea AKH elevates hemolymph trehalose (2.5-fold) and lipids (3-fold) during flight .
Biological Activity
Adipokinetic hormones (AKHs) are crucial neuropeptides in insects that primarily regulate energy metabolism by mobilizing lipid and carbohydrate reserves. The specific sequence of interest, Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂ , represents a variant of AKH found in several species, including Apis mellifera ligustica, Bombyx mori, Heliothis zea, and Manduca sexta. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables.
Overview of Adipokinetic Hormones
AKHs are produced in the corpora cardiaca and are released into the hemolymph, where they exert their effects through G-protein coupled receptors (GPCRs) located on target cells. The primary functions of AKHs include:
- Mobilization of energy stores during periods of stress or starvation.
- Regulation of metabolic processes affecting growth, reproduction, and stress responses.
- Potential roles in immune response modulation.
The mechanism by which AKHs operate involves binding to specific receptors on adipocytes, triggering intracellular signaling pathways that lead to the breakdown of stored lipids and carbohydrates. Research indicates that the N-terminal and C-terminal regions of AKH peptides are critical for receptor interaction and activation. For instance, modifications at these termini can influence the peptide's stability and efficacy in eliciting a biological response .
1. Manduca sexta
In Manduca sexta, AKH plays a significant role in lipid metabolism. Studies have shown that AKH injections lead to increased levels of 1,2-diacyl-sn-glycerols in the fat body, which is essential for energy mobilization during development and stress .
2. Bombyx mori
In Bombyx mori, both AKH1 and AKH2 are involved in regulating energy homeostasis. Mutant studies indicate that larvae lacking functional AKH receptors exhibit significantly lower carbohydrate and lipid levels in the hemolymph, demonstrating the hormone's critical role in energy regulation .
3. Apis mellifera ligustica
In honeybees (Apis mellifera), AKH influences not only energy metabolism but also reproductive processes. Research suggests that AKH signaling is vital for maintaining body fat content and hemolymph sugar levels during periods of nutritional stress .
Case Study 1: Stress Response in Drosophila
A study on Drosophila melanogaster mutants lacking the Akh gene revealed that these flies were more resistant to starvation compared to wild types. This suggests that AKH signaling is critical for energy mobilization under stress conditions .
Case Study 2: Fecundity Enhancement
In a study examining the role of AKH in increasing fecundity among psyllids infected with Candidatus Liberibacter asiaticus (CLas), it was found that AKH signaling significantly enhanced lipid metabolism, indicating its potential role in reproductive success under stress conditions .
Data Tables
Q & A
Q. What emerging techniques advance AKH research?
- Single-Cell RNA-seq : Profile AKH-producing neurons in Drosophila to map neuropeptide co-expression networks .
- CRISPR-Cas9 : Generate AKHR knockout lines in Bombyx mori to dissect receptor-specific signaling pathways .
- Molecular Dynamics Simulations : Model AKH-receptor interactions to guide rational analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
